2,2,5,5-Tetramethylhexanal

Description

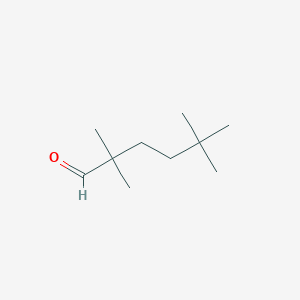

2,2,5,5-Tetramethylhexanal is a branched-chain aldehyde with the molecular formula C₁₀H₂₀O (molecular weight: 156.27 g/mol). The compound features a hexanal backbone substituted with four methyl groups at the 2nd and 5th carbon positions. Aldehydes like this compound are often used in fragrances due to their stability and distinct olfactory profiles .

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,2,5,5-tetramethylhexanal |

InChI |

InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h8H,6-7H2,1-5H3 |

InChI Key |

UYUGJIUEXFPBFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylhexanal typically involves the alkylation of hexane with methyl groups. One common method is the reaction of hexane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of 2,2,5,5-tetramethylhexene. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylhexanal undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

Oxidation: Formation of 2,2,5,5-tetramethylhexanoic acid.

Reduction: Formation of 2,2,5,5-tetramethylhexanol.

Substitution: Formation of halogenated derivatives such as 2,2,5,5-tetramethylhexyl chloride.

Scientific Research Applications

2,2,5,5-Tetramethylhexanal has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of lipid metabolism and as a model compound for studying the behavior of branched-chain hydrocarbons.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylhexanal involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can easily penetrate lipid membranes and interact with intracellular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, alteration of membrane fluidity, and interaction with signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Positional Isomers

(a) 2,3,5,5-Tetramethylhexanal (CAS 68391-29-7)

- Structure : Differs in methyl group placement (positions 2, 3, 5, 5) compared to 2,2,5,5-tetramethylhexanal.

- Applications : Marketed as "Aldehyd TMH" and used in fragrance formulations due to its branched structure, which enhances stability and modifies scent profiles .

- Key Difference : Positional isomerism alters steric hindrance and reactivity. The 2,3,5,5-isomer may exhibit lower volatility than the 2,2,5,5-isomer due to reduced symmetry.

(b) 3,5,5-Trimethylhexanal (CAS 5435-64-3)

Functional Group Derivatives

(a) 2,2,5,5-Tetramethylhexane (CAS 1071-81-4)

- Formula : C₁₀H₂₂ (MW: 142.28 g/mol).

- Physical Properties :

- Reactivity : As an alkane, it is chemically inert compared to the aldehyde, which undergoes nucleophilic additions and oxidations .

(b) 2,2,5,5-Tetramethyl-3-hexanol (CAS 55073-86-4)

Physicochemical Property Comparison

*Estimated based on structural analogs and functional group trends.

Biological Activity

2,2,5,5-Tetramethylhexanal (TMHA) is an aldehyde with the molecular formula C10H20O. It is part of a class of compounds known for their potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding the biological activity of TMHA involves examining its interactions with biological systems, potential therapeutic effects, and safety profiles.

TMHA possesses a branched structure that influences its reactivity and interactions with biomolecules. The presence of the aldehyde functional group allows for various chemical reactions, including nucleophilic additions and hydrogen bonding.

1. Toxicological Profile

Research indicates that TMHA exhibits low toxicity levels. In studies assessing repeated dose toxicity, it has been shown to have a No Observed Adverse Effect Level (NOAEL) of 250 mg/kg/day. This suggests that at this dosage, no significant adverse effects were observed in animal models .

- Genotoxicity : TMHA is not considered genotoxic based on available data from similar compounds .

- Reproductive Toxicity : The compound has been assessed for reproductive toxicity with findings indicating a safe profile at certain exposure levels .

2. Interaction with Biological Systems

The biological activity of TMHA can be attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : Preliminary studies suggest that TMHA may interact with specific enzymes, potentially influencing metabolic pathways. This interaction is significant for understanding its pharmacological potential .

- Receptor Binding : Research is ongoing to elucidate how TMHA binds to receptors in the body, which could inform its therapeutic uses .

Case Studies

A review of existing literature reveals limited but promising findings regarding TMHA's biological activity:

- Study on Metabolic Effects : In a controlled study involving animal models, TMHA was administered to evaluate its metabolic effects. Results indicated alterations in lipid metabolism, suggesting potential applications in metabolic disorders .

- Safety Assessment : A comprehensive safety assessment highlighted that TMHA does not induce significant respiratory or skin sensitization reactions. The Margin of Exposure (MOE) was calculated to be greater than 100 for repeated dose toxicity endpoints .

Data Table: Summary of Biological Activity Findings

| Parameter | Finding |

|---|---|

| NOAEL | 250 mg/kg/day |

| Genotoxicity | Not genotoxic |

| Reproductive Toxicity | Safe at specified levels |

| Enzyme Interaction | Potential influence on metabolic pathways |

| Skin Sensitization | No significant sensitization observed |

| Respiratory Toxicity | Not expected to cause respiratory issues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.